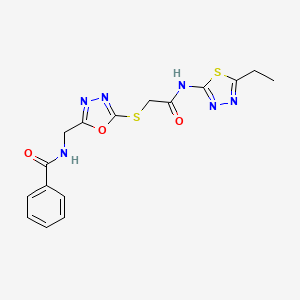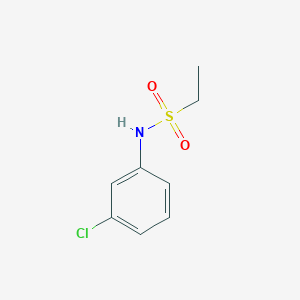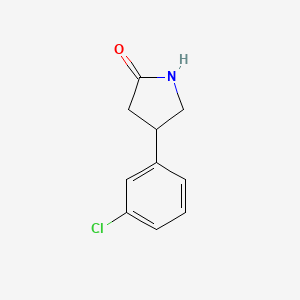![molecular formula C8H14O2 B2858150 1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol CAS No. 2445784-68-7](/img/structure/B2858150.png)
1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as oxabicyclic compounds . These are organic compounds containing a bicyclic structure that incorporates an oxygen atom .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, which are structurally similar to the compound , has been reported in the literature . The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .
Molecular Structure Analysis
The molecular structure of “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol” is characterized by a bicyclic structure that incorporates an oxygen atom . The IUPAC Standard InChI for a similar compound, 7-Oxabicyclo[2.2.1]heptane, is InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 .
Chemical Reactions Analysis
The chemical reactions involving 7-oxabicyclo[2.2.1]heptane derivatives have been studied . These compounds can undergo a variety of reactions due to their bicyclic structure, allowing the generation of a wide chemodiversity in a highly stereoselective manner .
Aplicaciones Científicas De Investigación
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
This compound plays a crucial role in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . It’s used in the process of iodoetherification using N-iodosuccinimide (NIS) in acetonitrile .
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
“1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol” is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Production of Bioactive Compounds
7-Oxanorbornane derivatives, which can be synthesized using “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol”, have been found to be bioactive . For instance, they have been used as herbicides .
Radical-Induced Alkene Polymerizations
2-Methylidene-7-oxanorbornane, a derivative of 7-oxanorbornane, has been used in radical-induced alkene polymerizations .
Antitumor Activities
Further imides, which can be synthesized using “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol”, have shown antitumor activities .
Building Up a Library of Bridged Aza-Bicyclic Structures
The products synthesized using “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol” could be further functionalized to build up a library of bridged aza-bicyclic structures .
Direcciones Futuras
The future directions for the study of “1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . These compounds could serve as useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Propiedades
IUPAC Name |
1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOBCODAMRJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CCC(C1)CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)
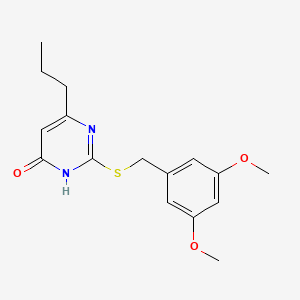
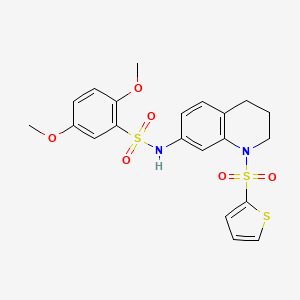
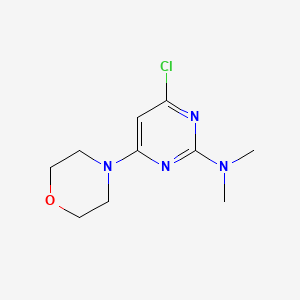

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)
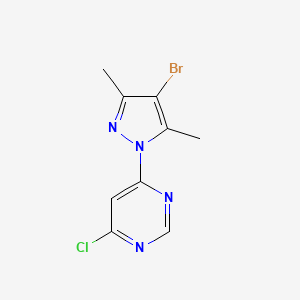

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)
